molecular formula C16H20N2O4 B6004902 1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione

1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione

Cat. No. B6004902
M. Wt: 304.34 g/mol
InChI Key: UOLVWHGTIUDFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-acetylphenoxy)acetate is a compound with the molecular weight of 222.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for ethyl 2-(4-acetylphenoxy)acetate is 1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-acetylphenoxy)acetate has a melting point of 52-54°C . It has a density of 1.1±0.1 g/cm³ . The boiling point is 343.1±17.0 °C at 760 mmHg .

Safety and Hazards

The safety information for ethyl 2-(4-acetylphenoxy)acetate indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

1-[2-(4-acetylphenoxy)ethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-17-8-9-18(16(21)15(17)20)10-11-22-14-6-4-13(5-7-14)12(2)19/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVWHGTIUDFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCOC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione

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